3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid
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Overview
Description
3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid is a complex organic compound with the molecular formula C17H14F3NO4S. It is known for its unique chemical structure, which includes a trifluoromethyl group, a sulfonamide linkage, and a benzoic acid moiety.
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that the compound may interact with various enzymes and proteins in a unique manner.
Cellular Effects
Preliminary studies suggest that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)aniline with allyl chloride to form the corresponding allyl derivative. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the sulfonamide intermediate. Finally, the sulfonamide is subjected to carboxylation to introduce the benzoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid analogs: Compounds with similar structures but different substituents on the aromatic rings.
Sulfonamide derivatives: Compounds containing the sulfonamide functional group with various substituents.
Trifluoromethylbenzoic acids: Compounds with a trifluoromethyl group and a benzoic acid moiety.
Uniqueness
This compound is unique due to the combination of its trifluoromethyl group, sulfonamide linkage, and benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[prop-2-enyl-[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4S/c1-2-9-21(14-7-4-6-13(11-14)17(18,19)20)26(24,25)15-8-3-5-12(10-15)16(22)23/h2-8,10-11H,1,9H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOWGPWFVDXXAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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